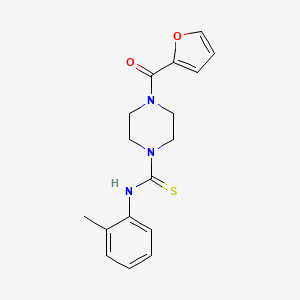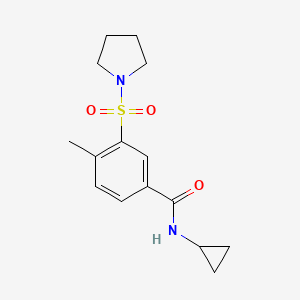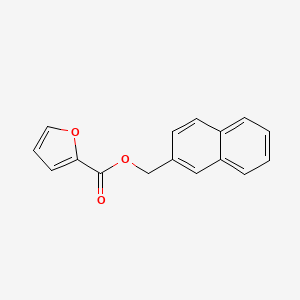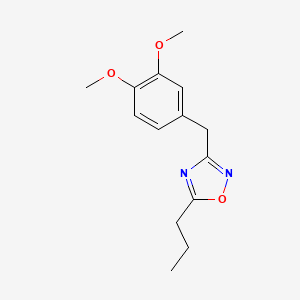
N-(2-fluoro-5-methylphenyl)-3-(2-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-methylphenyl)-3-(2-methylphenoxy)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is also known as FMP, and its molecular formula is C18H18FNO2. FMP is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of FMP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. FMP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
FMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. FMP has been shown to increase insulin sensitivity and to improve glucose tolerance in animal models of diabetes. It has also been shown to reduce lipid accumulation in the liver and to improve lipid metabolism.
実験室実験の利点と制限
One of the main advantages of FMP is its potential as a drug candidate for the treatment of various diseases. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation. FMP has also been shown to exhibit low toxicity in animal models, which makes it a safer alternative to other drugs. However, one of the limitations of FMP is its low solubility in water, which makes it difficult to administer orally.
将来の方向性
There are several future directions for the study of FMP. One potential direction is the investigation of its potential as a drug candidate for the treatment of cancer. FMP has been shown to exhibit anticancer properties in animal models, and further studies are needed to determine its efficacy in humans. Another potential direction is the investigation of its potential as an insecticide and herbicide in agriculture. FMP has been shown to exhibit insecticidal and herbicidal properties in animal models, and further studies are needed to determine its efficacy in the field. Finally, further studies are needed to determine the mechanism of action of FMP and its potential as a therapeutic agent for various diseases.
合成法
The synthesis of FMP involves several steps, including the reaction of 2-fluoro-5-methylphenylamine with 2-methylphenol in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to yield the final product, FMP. The purity of FMP can be increased by recrystallization from a suitable solvent.
科学的研究の応用
FMP has been studied for its potential applications in various fields of scientific research. In medicine, FMP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. FMP has also been studied for its potential use as an insecticide and herbicide in agriculture. In industry, FMP has been investigated for its potential use as a polymer additive and as a solvent for organic compounds.
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-7-8-14(18)15(11-12)19-17(20)9-10-21-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMMEEYMLPVBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Fluoro-5-methyl-phenyl)-3-o-tolyloxy-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)


![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)

![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)
